Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate
Description
Properties
Molecular Formula |
C13H20N2O5S |
|---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
ethyl 2-[dimethylsulfamoyl-[(3-hydroxyphenyl)methyl]amino]acetate |
InChI |
InChI=1S/C13H20N2O5S/c1-4-20-13(17)10-15(21(18,19)14(2)3)9-11-6-5-7-12(16)8-11/h5-8,16H,4,9-10H2,1-3H3 |
InChI Key |
CWIZLIJPZSYYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Sequential Esterification-Sulfamoylation-Alkylation
Route 1 :
-
Glycine Esterification : Glycine + SOCl₂/EtOH → Ethyl glycinate hydrochloride.
-
Sulfamoylation : Ethyl glycinate + dimethylsulfamoyl chloride/TEA → Ethyl 2-(N,N-dimethylsulfamoylamino)acetate.
-
Alkylation : Intermediate + 3-hydroxybenzyl bromide/K₂CO₃ → Target compound.
Yield : 52–67% over three steps.
Purity : >95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
One-Pot Tandem Reaction
A streamlined approach using palladium catalysis enables concurrent sulfamoylation and alkylation:
Advantages : Reduced purification steps, 68% isolated yield.
Optimization Challenges and Solutions
Competing O- vs. N-Alkylation
The phenolic -OH in 3-hydroxybenzyl bromide can act as a nucleophile. Mitigation strategies:
Sulfamoyl Group Stability
Dimethylsulfamoyl chloride is moisture-sensitive. Best practices:
Analytical Characterization
1H NMR (400 MHz, DMSO- d6 ) :
-
δ 1.23 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
δ 3.12 (s, 6H, N(CH₃)₂).
-
δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂).
-
δ 6.70–7.25 (m, 4H, aromatic).
HPLC : Retention time = 12.4 min (Waters C18, 0.1% TFA, 40% MeCN) .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate, enabling comparative analysis of substituent effects on physicochemical properties and applications:
Ethyl 2-(2,4-Dimethoxybenzylamino)acetate (C₁₃H₁₉NO₄)
- Key Features :
- Substituents : 2,4-Dimethoxybenzyl group (electron-donating methoxy groups).
- Functional Groups : Ethyl ester, secondary amine, ether.
- Molecular Weight : 253.29 g/mol.
- Predicted LogP : ~1.8 (higher lipophilicity due to methoxy groups).
- Comparison: The 3-hydroxybenzyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the methoxy substituents here. This may enhance aqueous solubility but reduce membrane permeability.
Ethyl 2-[(3-Methylbenzoyl)amino]acetate (C₁₂H₁₅NO₃)
- Key Features :
- Substituents : 3-Methylbenzoyl (electron-withdrawing amide group).
- Functional Groups : Ethyl ester, benzamide.
- Molecular Weight : 221.25 g/mol.
- Experimental LogP : 1.65.
- Comparison: The benzamide group in this compound contrasts with the sulfamoyl-benzylamino motif in the target. The amide group is less polarizable than the sulfonamide, which may reduce interactions with charged biological targets. The target’s hydroxyl group further enhances hydrophilicity, likely lowering its LogP (~0.5 predicted) compared to this analog.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂)
- Key Features :
- Substituents : 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl.
- Functional Groups : Amide, tertiary alcohol.
- Molecular Weight : 207.27 g/mol.
- Predicted LogP : ~1.2.
- Comparison :
- This compound’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization. The target’s sulfamoyl group may similarly act as a directing group but with distinct electronic effects due to sulfur’s electronegativity.
- The tertiary alcohol in this compound differs from the target’s primary hydroxyl group, affecting steric interactions in catalytic applications.
Data Table: Structural and Property Comparison
| Compound Name | Molecular Formula | Substituents | Functional Groups | Molecular Weight | LogP (Predicted/Experimental) | Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₁₉N₂O₅S | 3-Hydroxybenzyl, N,N-dimethylsulfamoyl | Ester, sulfonamide, hydroxyl | 315.37 | ~0.5 | Pharmaceuticals, Catalysis |
| Ethyl 2-(2,4-dimethoxybenzylamino)acetate | C₁₃H₁₉NO₄ | 2,4-Dimethoxybenzyl | Ester, amine, ether | 253.29 | ~1.8 | Organic synthesis intermediates |
| Ethyl 2-[(3-methylbenzoyl)amino]acetate | C₁₂H₁₅NO₃ | 3-Methylbenzoyl | Ester, amide | 221.25 | 1.67 | Chemical intermediates |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl | Amide, hydroxyl, tertiary alcohol | 207.27 | ~1.2 | Metal-catalyzed reactions |
Q & A
Q. Q1. What are the standard synthetic routes for preparing Ethyl 2-((N,N-dimethylsulfamoyl)(3-hydroxybenzyl)amino)acetate, and how can reaction conditions be optimized?
A1. The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting 3-hydroxybenzylamine with ethyl chloroacetate to form the amino ester intermediate .
- Sulfamoylation : Introducing the N,N-dimethylsulfamoyl group using dimethylsulfamoyl chloride under basic conditions (e.g., NaH in THF) .
Optimization : Key parameters include temperature control (0–5°C for sulfamoylation to prevent side reactions), solvent choice (THF for solubility), and stoichiometric excess of sulfamoyl chloride (1.2–1.5 equiv) to maximize yield .
Advanced Reaction Mechanisms
Q. Q2. What mechanistic insights exist for the sulfamoylation step in synthesizing this compound?
A2. The sulfamoylation proceeds via a two-step mechanism:
Deprotonation : The amine group of the intermediate is deprotonated by NaH, forming a reactive nucleophile.
Electrophilic Attack : The dimethylsulfamoyl chloride reacts with the nucleophile, with chloride as a leaving group.
Side reactions (e.g., over-sulfonylation) are mitigated by controlled reagent addition and low temperatures .
Structural Characterization
Q. Q3. Which analytical techniques are critical for confirming the structure of this compound?
A3.
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., sulfamoyl N-CH at ~2.8 ppm; ester carbonyl at ~170 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous sulfonamide derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 357.14) .
Biological Activity Screening
Q. Q4. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?
A4.
- Target Selection : Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, dihydropteroate synthase) .
- In Vitro Assays : Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC values .
Data Contradiction Resolution
Q. Q5. How should researchers address discrepancies in biological activity data across studies?
A5.
- Replicate Experiments : Ensure consistency in assay conditions (pH, temperature, enzyme source).
- Structural Verification : Confirm compound purity via HPLC (>95%) and cross-validate with NMR .
- Meta-Analysis : Compare with structurally similar compounds (e.g., ethyl 2-[(3-chlorobenzoyl)amino]acetate) to identify structure-activity trends .
Computational Modeling
Q. Q6. What computational methods predict this compound’s binding affinity to biological targets?
A6.
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., sulfamoyl group hydrogen-bonding with Ser/Thr residues) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Stability and Degradation
Q. Q7. What factors influence the compound’s stability in solution?
A7.
- pH Sensitivity : Degrades in acidic conditions (pH < 4) via ester hydrolysis; stabilize with buffered solutions (pH 7.4) .
- Light Exposure : Protect from UV light to prevent sulfamoyl bond cleavage.
- Storage : Lyophilize and store at -20°C under argon to extend shelf life .
Advanced Derivative Synthesis
Q. Q8. How can researchers modify this compound to enhance bioactivity?
A8.
- Functional Group Replacement : Substitute the 3-hydroxybenzyl group with electron-withdrawing groups (e.g., nitro) to improve enzyme affinity .
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for increased solubility and target engagement .
Toxicity Profiling
Q. Q9. What methodologies assess the compound’s cytotoxicity?
A9.
- Cell Viability Assays : Use MTT or resazurin in HEK293 or HepG2 cells at 24–72 hr exposures.
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates .
Green Chemistry Approaches
Q. Q10. How can solvent-free or catalytic methods improve the synthesis sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
